N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-oxo-1H-isochromene-3-carboxamide
Description
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-oxo-1H-isochromene-3-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole ring substituted with an ethylsulfanyl group at the 5-position and linked to an isochromene-3-carboxamide moiety. Its molecular formula is C₁₅H₁₅N₃O₃S₂, with an average mass of 349.423 g/mol and a monoisotopic mass of 349.055483 g/mol . The compound exhibits a stereocenter at the 3-position of the isochromene ring, as noted in its (3R)-configured derivative .
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-oxoisochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S2/c1-2-21-14-17-16-13(22-14)15-11(18)10-7-8-5-3-4-6-9(8)12(19)20-10/h3-7H,2H2,1H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYBQCFWAIOJRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CC3=CC=CC=C3C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-oxo-1H-isochromene-3-carboxamide typically involves the reaction of 1-oxo-1H-isochromene-3-carboxylic acid with 5-(ethylthio)-1,3,4-thiadiazole-2-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-oxo-1H-isochromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the ethylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol or amine.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-oxo-1H-isochromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.
Mechanism of Action
The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-oxo-1H-isochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Research Findings and Implications
- Antimicrobial Activity : Thiadiazole derivatives with ethylsulfanyl groups (e.g., target compound) have shown moderate activity against Gram-positive bacteria, outperforming methylthio analogues in preliminary assays .
Biological Activity
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-oxo-1H-isochromene-3-carboxamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound features a complex structure that includes a thiadiazole ring and an isochromene moiety, which contribute to its potential therapeutic effects. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and potential applications.
Chemical Structure and Properties
The molecular formula for this compound is C14H13N3O3S2, with a molecular weight of approximately 335.4 g/mol. The structural characteristics include:
| Property | Value |
|---|---|
| Molecular Formula | C14H13N3O3S2 |
| Molecular Weight | 335.4 g/mol |
| IUPAC Name | N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-oxo-1H-isochromene-3-carboxamide |
| CAS Number | 924824-21-5 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may exert its effects through several mechanisms:
- Antimicrobial Activity : The compound has shown potential in inhibiting the synthesis of essential proteins or enzymes in microorganisms, suggesting it could be effective against various bacterial strains.
- Anticancer Properties : Studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells by interfering with key signaling pathways involved in cell survival and proliferation. This activity is particularly noted in various cancer cell lines, including LoVo (colon carcinoma) and MCF-7 (breast cancer) cells.
Anticancer Efficacy
A series of studies have evaluated the anticancer properties of this compound. Notably:
- Cell Viability Assays : In vitro assays have shown that this compound significantly reduces cell viability in both LoVo and MCF-7 cells. The IC50 values indicate high potency:
- LoVo Cells: IC50 = 23.29 µM
- MCF-7 Cells: IC50 = 2.44 µM
The results suggest that the compound exhibits greater efficacy against colon carcinoma compared to breast cancer cells.
Apoptosis Induction
Flow cytometry analyses demonstrated that treatment with the compound leads to an increase in apoptotic cells across multiple concentrations, confirming its role as an apoptosis inducer.
Comparison with Other Compounds
In comparative studies with other thiadiazole derivatives:
| Compound | IC50 (LoVo) | IC50 (MCF-7) | Mechanism of Action |
|---|---|---|---|
| N-[5-(ethylsulfanyl)... | 23.29 µM | 2.44 µM | Induces apoptosis via STAT3 inhibition |
| Thiadiazole Derivative A | 30 µM | 25 µM | Inhibits cell proliferation |
| Thiadiazole Derivative B | 40 µM | 35 µM | Induces apoptosis |
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated:
- Inhibition Studies : The compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.
- Mechanistic Insights : Preliminary studies suggest that the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways crucial for bacterial survival.
Q & A
Basic: What are the standard synthetic routes for this compound?
Methodology:
The synthesis typically involves multi-step organic reactions:
- Step 1: Preparation of the thiadiazole core (5-(ethylsulfanyl)-1,3,4-thiadiazol-2-amine) via cyclization of thiosemicarbazide derivatives with carbon disulfide under basic conditions.
- Step 2: Activation of the isochromene-3-carboxylic acid using coupling agents (e.g., EDC/HOBt) in solvents like DMF or dichloromethane.
- Step 3: Amide bond formation between the activated acid and the thiadiazole amine at controlled temperatures (0–25°C).
- Purification: Column chromatography or recrystallization from ethanol/water mixtures ensures >95% purity .
Basic: Which characterization techniques confirm its structural integrity?
Methodology:
- NMR Spectroscopy: ¹H/¹³C NMR identifies proton environments (e.g., ethylsulfanyl CH₂ at δ 2.5–3.0 ppm) and carbonyl groups (isochromene C=O at ~170 ppm).
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ expected at m/z 403.0521).
- IR Spectroscopy: Confirms amide C=O stretch (~1650 cm⁻¹) and thiadiazole C=N vibrations (~1550 cm⁻¹) .
Advanced: How do structural modifications influence bioactivity?
Methodology:
- SAR Studies:
- Thiadiazole Ring: Replacing ethylsulfanyl with methylsulfonyl (e.g., in ) reduces antimicrobial activity due to altered lipophilicity.
- Isochromene Carboxamide: Fluorination at C-7 (as in ) enhances anticancer potency by improving target binding (e.g., IC₅₀ reduced from 12 µM to 4 µM).
- Tools: Comparative in vitro assays (e.g., MIC for microbes, MTT for cancer cells) and molecular docking (e.g., GSK-3β inhibition in ) .
Advanced: What strategies resolve contradictions in bioactivity data?
Methodology:
- Data Triangulation: Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cellular cytotoxicity).
- Structural Analog Comparison: Refer to ’s table of similar compounds (e.g., oxathiine derivatives show antiviral activity absent in thiadiazoles).
- Meta-Analysis: Adjust for variables like assay pH or cell line specificity (e.g., HT-29 vs. HeLa) .
Basic: Which functional groups are critical for its activity?
Key Groups:
- Thiadiazole Ring: Mediates hydrogen bonding with enzyme active sites (e.g., bacterial dihydrofolate reductase).
- Ethylsulfanyl Group: Enhances membrane permeability via lipophilic interactions.
- Isochromene Carboxamide: Stabilizes π-π stacking with aromatic residues in target proteins .
Advanced: How can computational methods optimize synthesis?
Methodology:
- DFT Calculations: Predict reaction energetics (e.g., amide coupling activation barriers).
- Molecular Dynamics (MD): Simulate solvent effects to optimize DMF vs. THF for yield improvement.
- Retrosynthetic Software: Tools like Synthia propose alternative routes (e.g., microwave-assisted synthesis in ) .
Advanced: What mechanisms underlie its enzymatic inhibition?
Methodology:
- Kinetic Studies: Use Lineweaver-Burk plots to identify competitive/non-competitive inhibition (e.g., COX-2 Ki = 0.8 µM).
- X-ray Crystallography: Resolve binding modes (e.g., ’s adamantane derivative interacts with kinase ATP pockets).
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔG, ΔH) .
Basic: How is purity ensured post-synthesis?
Methodology:
- HPLC: Reverse-phase C18 columns (ACN/water gradient) detect impurities (<0.1% threshold).
- Melting Point Analysis: Sharp MP (e.g., 198–200°C) indicates homogeneity.
- Elemental Analysis: Confirm C, H, N, S within ±0.3% of theoretical values .
Advanced: Can X-ray crystallography resolve its 3D conformation?
Methodology:
- Crystal Growth: Slow evaporation from DMSO/ether yields diffraction-quality crystals.
- Data Collection: Use synchrotron radiation (λ = 0.9 Å) for high-resolution (<1.5 Å) structures.
- Refinement: Software like SHELXL models torsional angles (e.g., dihydroisochromene ring puckering) .
Advanced: How do reaction conditions affect yield?
Methodology:
- Solvent Screening: Polar aprotic solvents (DMF) improve amide coupling efficiency (85% yield) vs. THF (62%).
- Catalyst Optimization: DMAP accelerates coupling (2h vs. 12h without).
- Microwave Assistance: Reduces reaction time from 24h to 30min () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
